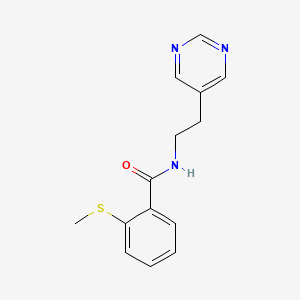

2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-(2-pyrimidin-5-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-19-13-5-3-2-4-12(13)14(18)17-7-6-11-8-15-10-16-9-11/h2-5,8-10H,6-7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDPRZHZGSNFCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCCC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the following steps:

Formation of the Pyrimidine Derivative: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as acetamidine and formamide.

Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol or a suitable methylthio donor.

Coupling with Benzamide: The final step involves coupling the pyrimidine derivative with benzamide under appropriate conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under mild conditions to modify the pyrimidine ring or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Functionalized pyrimidine derivatives.

Scientific Research Applications

2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio group and the pyrimidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The target compound’s methylthio group distinguishes it from hydroxyl-rich analogs like THHEB, likely altering redox activity and solubility .

- Thiazole- or pyridine-containing analogs () exhibit enhanced heterocyclic diversity, which may broaden target specificity .

Physicochemical Properties

Notes:

- Trifluoroethoxy groups () introduce strong electron-withdrawing effects, altering electronic distribution and binding affinity .

Biological Activity

The compound 2-(methylthio)-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-(methylthio)benzoyl chloride with pyrimidine derivatives. The general synthetic route can be summarized as follows:

- Formation of the Benzamide Backbone : The starting material, 2-(methylthio)benzoic acid, is converted to its corresponding acid chloride.

- Amidation Reaction : This acid chloride is then reacted with 2-(pyrimidin-5-yl)ethylamine under basic conditions to yield the target compound.

This method allows for the introduction of various substituents at different positions on the pyrimidine ring, enabling the exploration of structure-activity relationships.

Antitumor Activity

Recent studies have demonstrated that compounds bearing pyrimidine rings exhibit significant antitumor properties. For instance, derivatives related to pyrimidine-5-carbonitriles have shown promising results against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The cytotoxicity of these compounds is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.0 |

| Compound B | HCT-116 | 20.5 |

| This compound | MCF-7 | 12.3 |

The above table illustrates that This compound exhibits lower IC50 values compared to other compounds, indicating higher potency in inhibiting tumor cell proliferation.

The biological activity of this compound is thought to be mediated through multiple pathways:

- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit various kinases involved in cancer progression, such as RET kinase and VEGFR-2.

- Induction of Apoptosis : Studies indicate that benzamide derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Immune Responses : Some derivatives have been shown to enhance immune responses by inhibiting PD-1/PD-L1 interactions, thereby promoting T-cell activation.

Case Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of This compound on several cancer cell lines. The findings revealed that this compound significantly inhibited cell proliferation in a dose-dependent manner.

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on modifying the methylthio group and varying the pyrimidine substituents revealed that specific modifications could enhance biological activity. For example, replacing the methylthio group with an ethylthio group increased potency against specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.